5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
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Overview
Description
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that contains a benzotriazole ring substituted with a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-benzo[d][1,2,3]triazole with a carboxylating agent under controlled temperature and solvent conditions . The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole-1-carboxylic acid: Lacks the bromine substitution, resulting in different chemical properties and reactivity.
5-Bromo-1H-indole-2-carboxylic acid: Contains an indole ring instead of a benzotriazole ring, leading to variations in biological activity and applications.
Uniqueness
5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzotriazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
GNFMMNLRDOTXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Br)C(=O)O |
Origin of Product |
United States |
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